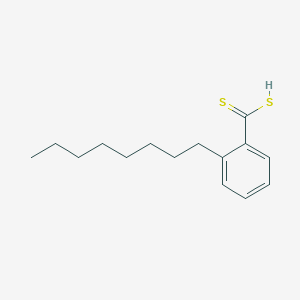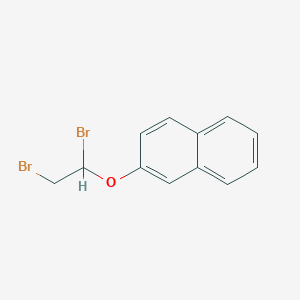
2-(1,2-Dibromoethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dibromoethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a dibromoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation conditions . The resulting dibromonaphthalene can then be reacted with ethylene glycol to introduce the ethoxy group, forming 2-(1,2-Dibromoethoxy)naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Dibromoethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(1,2-Dibromoethoxy)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,2-Dibromoethoxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in the catabolism of aromatic compounds, such as naphthalene 1,2-dioxygenase . This interaction can lead to the formation of reactive intermediates and subsequent biochemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
1,2-Dihydroxynaphthalene: A compound with two hydroxyl groups at the 1 and 2 positions of the naphthalene ring.
Naphthalene-1,2-dione: A diketone derivative of naphthalene.
Uniqueness
2-(1,2-Dibromoethoxy)naphthalene is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
Propriétés
Numéro CAS |
922149-26-6 |
|---|---|
Formule moléculaire |
C12H10Br2O |
Poids moléculaire |
330.01 g/mol |
Nom IUPAC |
2-(1,2-dibromoethoxy)naphthalene |
InChI |
InChI=1S/C12H10Br2O/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
Clé InChI |
JGPVZBKOOUFRBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


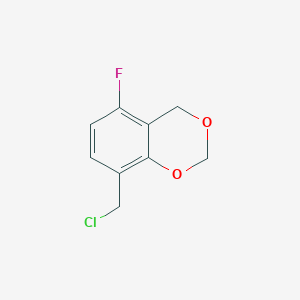
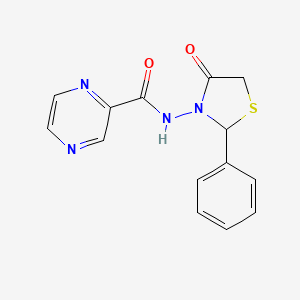

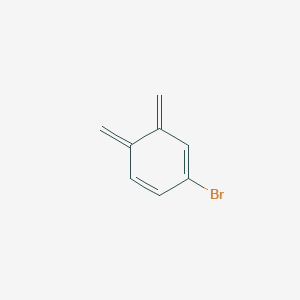

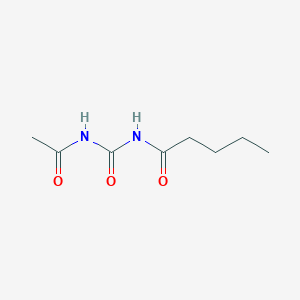


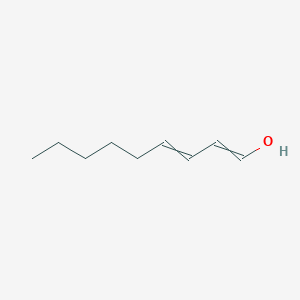
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)
